molecular formula C25H23N3O5 B11145595 1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide

1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide

カタログ番号: B11145595
分子量: 445.5 g/mol
InChIキー: GWSBVYKFZRHBSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic small molecule based on the 1,2-dihydro-4-isoquinolinecarboxamide scaffold, a structure recognized for its significant potential in pharmacological research. This compound is presented for research applications only and is not intended for human or veterinary diagnostic or therapeutic use. Compounds within this chemical class have been demonstrated to act as potent inhibitors of key enzymatic targets. Specifically, closely related isoquinoline derivatives have shown high potency and selectivity as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes and cyclic GMP (cGMP)-binding cGMP-specific phosphodiesterase (PDE5) . The core 3,4-dihydroisoquinol-1-one-4-carboxamide structure is often designed to mimic the nicotinamide moiety of NAD+, allowing it to compete for the NAD+-binding site on enzymes like PARP1, a key target in oncology for its role in DNA repair . The specific substitution pattern of this compound, featuring a 3,4,5-trimethoxyphenyl group and a 2-pyridylmethyl side chain, is characteristic of molecules optimized for interaction with these enzymatic pockets. Research into such inhibitors is primarily focused on advancing the understanding of cancer biology, particularly in leveraging synthetic lethality for the treatment of tumors with BRCA1 or BRCA2 mutations . Furthermore, PDE5 inhibitors have important research applications in studying cell signalling pathways involving cGMP, which are relevant in fields like vascular biology and neurology . Researchers can utilize this compound as a valuable chemical tool to probe the cGMP/PDE5 or DNA repair/PARP pathways in various in vitro models.

特性

分子式

C25H23N3O5

分子量

445.5 g/mol

IUPAC名

1-oxo-N-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C25H23N3O5/c1-31-21-12-17(13-22(32-2)23(21)33-3)28-15-20(18-9-4-5-10-19(18)25(28)30)24(29)27-14-16-8-6-7-11-26-16/h4-13,15H,14H2,1-3H3,(H,27,29)

InChIキー

GWSBVYKFZRHBSK-UHFFFAOYSA-N

正規SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=CC=N4

製品の起源

United States

準備方法

Bischler-Napieralski Cyclization

The 1,2-dihydroisoquinoline scaffold is traditionally constructed via the Bischler-Napieralski reaction. A β-phenylethylamide derivative undergoes cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–120°C. For this compound, the starting material is synthesized by condensing 3,4,5-trimethoxyphenethylamine with ethyl oxalyl chloride to form the corresponding β-ketoamide. Cyclization yields Intermediate A as a racemic mixture.

Reaction Conditions :

  • Catalyst : POCl₃ (3 equiv.)

  • Solvent : Toluene, reflux (110°C)

  • Yield : 68–72%.

Oxidation to the 1-Oxo Group

The ketone at position 1 is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the alcohol without over-oxidizing the dihydroisoquinoline ring.

Optimized Protocol :

  • Oxidizing Agent : PCC (1.2 equiv.)

  • Solvent : CH₂Cl₂, 0°C to room temperature

  • Yield : 85%.

ParameterValue
CatalystAlCl₃ (1.5 equiv.)
Temperature−10°C
Yield62%

Suzuki-Miyaura Cross-Coupling

Alternatively, a halogenated isoquinoline intermediate undergoes Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid. Palladium catalysts such as Pd(PPh₃)₄ facilitate this step under mild conditions.

Representative Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DME/H₂O (4:1), 80°C

  • Yield : 78%.

Amide Bond Formation with 2-(Aminomethyl)pyridine

Carboxylic Acid Activation

Intermediate A’s carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. The reaction proceeds quantitatively in dichloromethane at reflux.

Coupling with 2-(Aminomethyl)pyridine

The acid chloride reacts with 2-(aminomethyl)pyridine in the presence of a base such as triethylamine (Et₃N). Schlenk techniques ensure anhydrous conditions to prevent hydrolysis.

Optimized Protocol :

ParameterValue
BaseEt₃N (3 equiv.)
SolventTHF, 0°C to room temperature
Yield89%

Purification and Co-Crystallization Strategies

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials and byproducts. The target compound elutes at Rf = 0.4.

Co-Crystallization for Enhanced Stability

Co-crystallization with succinimide (1:1 molar ratio) improves thermal stability and dissolution rates. The process involves grinding the compound with succinimide in a ball mill for 30 minutes.

Co-Crystal Properties :

PropertyValue
Melting Point198–200°C
Solubility (H₂O)12 mg/mL

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, isoquinoline-H), 6.72 (s, 2H, trimethoxyphenyl-H), 4.65 (s, 2H, CH₂-pyridine).

  • ¹³C NMR : δ 192.1 (C=O), 167.8 (CONH), 153.2 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 492.1873 (Calculated: 492.1876).

化学反応の分析

4. 科学研究への応用

    化学: より複雑な分子のビルディングブロックとして。

    生物学: 生物学的巨大分子との相互作用について研究されています。

    医学: その生物活性による疾患に対する潜在的な治療薬。

    産業: 医薬品や農薬の合成に使用されています。

科学的研究の応用

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases due to its bioactivity.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

作用機序

6. 類似の化合物との比較

類似の化合物

    1-オキソ-2-(3,4,5-トリメトキシフェニル)-1,2-ジヒドロ-4-イソキノリンカルボキサミド: ピリジルメチル基を欠いている。

    N~4~-(2-ピリジルメチル)-2-(3,4,5-トリメトキシフェニル)-1,2-ジヒドロ-4-イソキノリンカルボキサミド: オキソ基を欠いている。

独自性

1-オキソ-N~4~-(2-ピリジルメチル)-2-(3,4,5-トリメトキシフェニル)-1,2-ジヒドロ-4-イソキノリンカルボキサミドは、その官能基の組み合わせによって独特であり、特定の化学反応性と生物活性を付与します。

類似化合物との比較

Structural Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Physical State
Target Compound 1,2-Dihydroisoquinoline 2-(3,4,5-Trimethoxyphenyl), 4-(Pyridylmethyl) C₂₅H₂₃N₃O₅ ~469.5 Solid (Inferred)
N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide 1,2-Dihydroisoquinoline 2-(3,4,5-Trimethoxyphenyl), 4-(Imidazole-ethyl) C₂₄H₂₄N₄O₅ 448.5 Solid
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole-acetamide 2-(3,4,5-Trimethoxyphenyl) C₁₉H₁₇F₃N₂O₄S 438.4 Beige solid
3-Methyl-2-[2-(3,4,5-trimethoxyphenyl)cyclopropanecarbonyl]quinoxaline 1,4-di-N-oxide Quinoxaline-di-N-oxide 2-(3,4,5-Trimethoxyphenyl)cyclopropanecarbonyl C₂₂H₂₁N₃O₆ 423.4 Solid
1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinolinium derivatives Tetrahydroisoquinolinium 1-(3,4,5-Trimethoxyphenyl) Variable ~400–500 Ionic liquid

Key Observations :

  • Core Flexibility: The target compound’s 1,2-dihydroisoquinoline core differs from quinoxaline-di-N-oxide (rigid bicyclic) and tetrahydroisoquinolinium (charged) systems .
  • Substituent Impact : The pyridylmethyl group at N~4~ may enhance solubility compared to the imidazole-ethyl analog , while the 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in antitumor and anti-inflammatory agents.

Physicochemical Properties

  • Melting Points : Similar trimethoxyphenyl-containing solids (e.g., benzothiazole-acetamide, mp ~150–160°C ) suggest the target compound may exhibit a comparable range.
  • Spectroscopic Data :
    • ¹H NMR : The 3,4,5-trimethoxyphenyl group typically shows three singlet peaks at δ 3.8–4.0 ppm for methoxy groups, as seen in ortho-carborane analogs .
    • IR : A strong carbonyl stretch (~1650–1700 cm⁻¹) is expected for the carboxamide group, consistent with naphthyridine carboxamides .

生物活性

1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C25H23N3O4
  • Molecular Weight : 445.5 g/mol
  • Structure : The compound features a complex isoquinoline structure with substituents that may influence its biological interactions.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer cell proliferation. For instance, studies suggest that it may act as an inhibitor of thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells .
  • Antioxidant Properties : The presence of methoxy groups in the phenyl ring could enhance the compound's ability to scavenge free radicals, providing potential neuroprotective effects .
  • Interaction with Receptors : Preliminary studies indicate potential interactions with various receptors, suggesting roles in modulating neurotransmission and possibly influencing mood and cognition.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
AntioxidantFree radical scavenging
Enzyme InhibitionThymidylate synthase inhibition
NeuroprotectivePotential modulation of neurotransmission

Case Study 1: Antitumor Activity

In a study evaluating the compound's antitumor properties, it was found to significantly inhibit the growth of several cancer cell lines, including FaDu human squamous cell carcinoma. The IC50 values indicated that the compound was comparable to established chemotherapeutic agents, demonstrating its potential as a therapeutic candidate .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective capabilities of the compound. In vitro assays showed that it could reduce oxidative stress markers in neuronal cell cultures exposed to toxic agents. This suggests a possible application in treating neurodegenerative diseases .

Q & A

Q. What are the recommended multi-step synthetic routes for synthesizing 1-oxo-N⁴-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide?

The synthesis typically involves condensation, cyclization, and functionalization steps. For example:

  • Step 1 : Condensation of a trimethoxyphenyl precursor with a pyridylmethyl amine under reflux in a polar aprotic solvent (e.g., DMF) .
  • Step 2 : Cyclization using catalysts like Lewis acids (e.g., AlCl₃) to form the dihydroisoquinoline core .
  • Step 3 : Carboxamide formation via coupling reagents (e.g., EDC/HOBt) . Purity is ensured through column chromatography and recrystallization.

Q. How should researchers validate the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks .
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What preliminary assays are suitable for screening biological activity?

  • Enzyme inhibition assays : Test against kinases or phosphatases linked to disease pathways (e.g., cancer, inflammation) using fluorescence-based or radiometric methods .
  • Cellular viability assays (e.g., MTT) to assess cytotoxicity in target cell lines .
  • Binding affinity studies (SPR or ITC) to quantify interactions with putative targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Orthogonal validation : Replicate results using alternative methods (e.g., switch from fluorescence to luminescence-based assays) .
  • Structural verification : Confirm compound stability under assay conditions (e.g., HPLC post-assay) to rule out degradation .
  • Target engagement studies : Use CRISPR-Cas9 knockout models to validate specificity if off-target effects are suspected .

Q. What strategies are effective for elucidating the mechanism of action (MoA)?

  • Molecular docking simulations : Map the compound’s 3D structure to potential binding pockets in target proteins (e.g., using AutoDock Vina) .
  • Mutagenesis studies : Introduce point mutations in suspected binding residues (e.g., catalytic lysines in kinases) to disrupt interaction .
  • Transcriptomic/proteomic profiling : Identify downstream pathways affected by treatment via RNA-seq or mass spectrometry .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Synthesize analogs : Modify the trimethoxyphenyl group (e.g., replace methoxy with ethoxy) or pyridylmethyl moiety to assess pharmacophore contributions .
  • Use parallel synthesis : Generate libraries with systematic substitutions (e.g., halogens at specific positions) .
  • Correlate data with computational models : Apply QSAR algorithms to predict bioactivity trends .

Q. What methodologies address poor solubility or metabolic stability in preclinical studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
  • Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots; modify susceptible sites (e.g., methoxy → trifluoromethoxy) .
  • Nanoparticle encapsulation : Use liposomal carriers to improve bioavailability .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments to minimize variability?

  • Use a log-scale concentration range (e.g., 1 nM–100 µM) with triplicate technical replicates.
  • Include positive/negative controls (e.g., known inhibitors/DMSO) in each plate .
  • Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values .

Q. What computational tools are recommended for reaction optimization?

  • Density functional theory (DFT) : Predict transition states and optimize reaction pathways (e.g., cyclization barriers) .
  • Machine learning platforms : Train models on existing reaction data to predict yields under varying conditions (solvent, catalyst) .

Cross-Disciplinary Applications

Q. How can this compound be repurposed for non-oncological applications?

  • Neuroinflammation models : Test in microglial activation assays (e.g., LPS-induced TNF-α suppression) .
  • Antimicrobial screens : Evaluate against Gram-positive bacteria or fungal biofilms .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。